4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 478250-24-7
VCID: VC15719043
InChI: InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3
SMILES:
Molecular Formula: C16H13ClN4O
Molecular Weight: 312.75 g/mol

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

CAS No.: 478250-24-7

Cat. No.: VC15719043

Molecular Formula: C16H13ClN4O

Molecular Weight: 312.75 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol - 478250-24-7

Specification

CAS No. 478250-24-7
Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
IUPAC Name 4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3
Standard InChI Key YTUDRMZNAVKBEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl

Introduction

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the class of azo compounds. It features a diazenyl group, which is characteristic of azo compounds, known for their vibrant colors and applications in dyes and pigments. The compound also includes a pyrazole ring, a structural element often associated with various pharmacological effects due to its presence in numerous bioactive molecules.

Synthesis and Characterization

The synthesis of compounds similar to 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves diazotization reactions followed by coupling with pyrazole derivatives. For instance, the synthesis of related azo compounds involves dissolving chloro-aniline in hydrochloric acid, diazotizing it, and then coupling it with a pyrazole derivative in an acidic medium .

Synthesis Steps:

  • Diazotization: Chloro-aniline is dissolved in hydrochloric acid and diazotized at low temperatures.

  • Coupling: The diazonium salt is then coupled with a pyrazole derivative in an acidic medium.

  • Purification: The crude product is filtered and recrystallized to achieve high purity.

Safety and Toxicity

Azo compounds can exhibit varying levels of toxicity. For similar compounds, warnings include:

  • H302: Harmful if swallowed, indicating acute oral toxicity.

  • H315: Causes skin irritation, highlighting potential skin corrosion or irritation risks .

Safety Precautions:

  • Handle with gloves to prevent skin contact.

  • Avoid ingestion.

Applications and Research Findings

Azo compounds are primarily used in dyes and pigments due to their vibrant colors. The presence of a pyrazole ring in 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol suggests potential biological activity, as pyrazole derivatives are known for their pharmacological effects.

Potential Applications:

  • Pharmaceuticals: Pyrazole derivatives are explored for various pharmacological activities.

  • Dyes and Pigments: Azo compounds are widely used in textile and paint industries.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-Methyl-1-phenyldiazeneContains a diazene groupKnown for anti-inflammatory properties
4-Amino-N,N-dipropylanilineSimilar dipropylaniline structureUsed in dye production
5-(4-Chlorophenyl)-1H-pyrazoleContains a pyrazole ringExhibits antifungal activity
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-olFeatures a diazenyl group and pyrazole ringPotential biological activity and use in dyes

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